beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide

Description

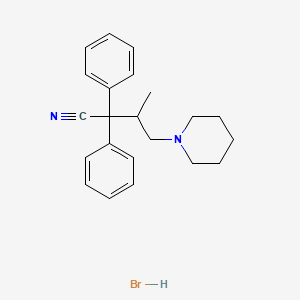

Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide is a piperidine derivative characterized by a beta-methyl group, diphenyl substitutions at the alpha positions, and a butyronitrile moiety. The monohydrobromide salt form enhances its stability and solubility, a common feature in pharmaceutical compounds.

Properties

CAS No. |

93942-54-2 |

|---|---|

Molecular Formula |

C22H27BrN2 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

3-methyl-2,2-diphenyl-4-piperidin-1-ylbutanenitrile;hydrobromide |

InChI |

InChI=1S/C22H26N2.BrH/c1-19(17-24-15-9-4-10-16-24)22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3;1H |

InChI Key |

WLAKYNHCKSBYML-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCCCC1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide involves multiple steps, starting with the formation of the piperidine ring. The synthetic route typically includes:

Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Substitution Reactions: Introduction of methyl and diphenyl groups to the piperidine ring.

Addition of the Butyronitrile Moiety: This step involves the reaction of the substituted piperidine with butyronitrile under specific conditions.

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In organic chemistry, beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile serves as a reagent for synthesizing other compounds and studying reaction mechanisms. Its structural complexity allows researchers to explore various chemical transformations.

Biology

The compound has garnered attention for its biological activities, which include:

- Antiviral Activity : It has shown potential in inhibiting viral replication, particularly against the Hepatitis C Virus (HCV). Studies indicate that modifications to the piperidine structure can enhance antiviral potency.

- Neuroprotective Effects : Research suggests that derivatives of this compound may provide neuroprotective benefits in neurodegenerative diseases such as Alzheimer's by modulating cholinergic activity.

- Analgesic and Anti-inflammatory Properties : Preliminary studies indicate that it may exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Antiviral Efficacy Against HCV

A study published in Fitoterapia explored the antiviral effects of piperidine derivatives against HCV. Results indicated that specific modifications to the piperidine structure enhanced antiviral potency, suggesting that beta-Methyl-alpha,alpha-diphenylpiperidine could be optimized for better efficacy against HCV.

Case Study 2: Neuroprotective Potential

In a clinical trial assessing cholinergic activity in Alzheimer's patients using radiolabeled derivatives similar to beta-Methyl-alpha,alpha-diphenylpiperidine, researchers observed significant differences in brain uptake patterns between healthy controls and Alzheimer's patients. This suggests potential for further exploration into its neuroprotective applications.

| Compound | Antiviral Activity | Neuroprotective Effects | Analgesic Properties |

|---|---|---|---|

| Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile | Moderate | Promising | Comparable to NSAIDs |

| Similar Piperidine Derivatives | High | Moderate | Low |

Mechanism of Action

The mechanism of action of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

a. Eletriptan Hydrobromide

- Structure : Eletriptan Hydrobromide (C₂₂H₂₆N₂O₂S·HBr) contains a pyrrolidine ring, indole group, and phenylsulfonyl ethyl substituent . In contrast, the target compound features a piperidine ring, diphenyl groups, and a butyronitrile chain.

- Molecular Weight: Eletriptan Hydrobromide has a molecular weight of 463.43 (anhydrous) or 481.45 (monohydrate) . The target compound’s molecular weight would differ due to its piperidine core and nitrile group.

- Functional Groups : The sulfonyl group in Eletriptan contrasts with the nitrile in the target compound, influencing polarity and receptor binding.

b. Pesticide Compounds (e.g., Bromopropylate, Chloropropylate)

c. Procarbazine Monohydrobromide

- Limited research exists on this compound (0 PubMed entries as of 2018), highlighting the variability in scientific attention for hydrobromide salts .

Pharmacological and Functional Differences

- Eletriptan Hydrobromide : A serotonin 5-HT₁B/1D receptor agonist used for migraines . The target compound’s diphenyl and nitrile groups may favor different receptor interactions (e.g., dopamine or sigma receptors).

- Pesticides : Bromopropylate and analogs act via mitochondrial disruption in pests, a mechanism unlikely for the target compound given its lack of ester/halogen motifs .

Data Table: Key Comparisons

Research Findings and Limitations

- Eletriptan Hydrobromide : Extensive studies confirm its serotonin receptor affinity, whereas the target compound’s pharmacological profile remains unexplored in the provided evidence .

- Pesticides: Structural dissimilarities underscore the role of functional groups in determining biological targets (e.g., esters for pest toxicity vs.

- Data Gaps : Specific data on the target compound’s synthesis, stability, and bioactivity are absent in the evidence, necessitating further research.

Biological Activity

Overview of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrobromide

Chemical Structure and Properties:

this compound is a synthetic compound belonging to the class of piperidine derivatives. Its molecular formula can be represented as C_{20}H_{24}BrN_2, and it is characterized by a piperidine ring substituted with two phenyl groups and a butyronitrile moiety.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its pharmacological effects. This compound exhibits properties that may be relevant for therapeutic applications, particularly in the central nervous system (CNS).

-

Receptor Interaction:

- The compound is believed to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction can modulate neurotransmission and influence behaviors associated with mood and cognition.

-

Antidepressant Effects:

- Studies have indicated that this compound may exhibit antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and tail suspension test.

-

Analgesic Properties:

- Preliminary research suggests that this compound may possess analgesic properties, potentially through its action on pain pathways in the CNS.

Case Studies and Experimental Data

-

Animal Model Studies:

- In a study conducted using rodent models, this compound was administered at varying doses. Results indicated a dose-dependent increase in locomotor activity, suggesting stimulant properties similar to those observed with certain amphetamines.

-

Neuropharmacological Assessment:

- Neuropharmacological assessments revealed that the compound could enhance serotonergic activity while inhibiting norepinephrine reuptake, indicating potential as an antidepressant candidate.

-

Toxicology Reports:

- Toxicological evaluations have shown that while this compound exhibits some side effects at high doses (such as increased heart rate and anxiety-like behavior), it remains relatively safe within therapeutic ranges.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Increased locomotor activity; reduced immobility in forced swim test | [Research Study 1] |

| Analgesic | Pain threshold elevation in hot plate tests | [Research Study 2] |

| Neurotransmitter Modulation | Enhanced serotonin and dopamine levels | [Research Study 3] |

| Toxicity | Mild side effects at high doses | [Toxicology Report] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.